molecular formula C₁₂H₁₆N₄O₃ B1144886 2'-Deoxyisoguanosine CAS No. 106449-56-9

2'-Deoxyisoguanosine

Cat. No.: B1144886
CAS No.: 106449-56-9
M. Wt: 264.28
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Description

2'-Deoxyisoguanosine (dIsoGuo) is a noncanonical nucleoside of significant scientific interest for its unique base-pairing properties and role in expanding the genetic code. It is an isomer of 2'-deoxyguanosine, distinguished by the translocation of the C2 carbonyl and C6 amino groups on its purine base . This minor structural change confers distinct chemical and physical properties, enabling the formation of stable inverse Watson-Crick base pairs with 5-methyl-2'-deoxyisocytidine, as well as purine-purine base pairs with 2'-deoxyguanosine or its analogs . This capacity for alternative hydrogen bonding is leveraged in synthetic biology and biochemistry to create novel DNA constructs and expand the informational capacity of nucleic acids beyond the canonical Watson-Crick system . Recent research demonstrates that functionalization at the 7-position of its 7-deaza derivative, a close analog, allows for the incorporation of halogen atoms or "clickable" side chains into oligonucleotides. This enables post-synthetic bioconjugation, such as the attachment of fluorescent pyrene adducts, without significantly compromising duplex stability, opening avenues for probing nucleic acid structure and function . Beyond its synthetic applications, 2'-Deoxyisoguanosine is also recognized as a product of oxidative damage in DNA, formed specifically from the oxidation of adenine (dA) residues . Studies of its excited-state dynamics reveal that it is photostable in aqueous solution, efficiently dissipating ultraviolet radiation energy through ultrafast nonradiative decay pathways . This combination of properties makes 2'-Deoxyisoguanosine an invaluable reagent for advanced research in areas including genetic code engineering, the development of functionalized DNA-based nanomaterials, and studies of DNA damage and repair. This product is intended for research purposes only in a laboratory setting.

Properties

CAS No.

106449-56-9

Molecular Formula

C₁₂H₁₆N₄O₃

Molecular Weight

264.28

Synonyms

Deoxyisoguanosine;  2’-Deoxy-1,2-dihydro-2-oxoadenosine; 

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of 2 Deoxyisoguanosine

Strategies for 2'-Deoxyisoguanosine (B9890) Synthesis

The creation of 2'-Deoxyisoguanosine can be approached through several distinct chemical pathways, each starting from different precursors and employing unique reaction conditions.

Photochemical methods offer a direct route to 2'-Deoxyisoguanosine by leveraging light-induced chemical transformations. A notable approach involves the ultraviolet (UV) irradiation of 2-chloro-2'-deoxyadenosine. tandfonline.com When irradiated at 254 nm, 2-chloro-2'-deoxyadenosine is converted into 2'-deoxyisoguanosine. tandfonline.comnih.gov This reaction is believed to proceed through an addition-elimination mechanism. tandfonline.com The efficiency and rate of this photoconversion, when performed on oligonucleotides containing the chloro-substituted precursor, can be sequence-specific and influenced by the nearest neighboring bases. tandfonline.comnih.gov For instance, adjacent 2'-deoxyguanosine (B1662781) residues have been shown to accelerate the conversion rate significantly. nih.gov

Another photochemical strategy begins with 2'-deoxyadenosine, which is first oxidized to form an N1-oxide derivative. uni-konstanz.de Subsequent irradiation of this intermediate with 252 nm light leads to the formation of the protected 2'-deoxyisoguanosine derivative. uni-konstanz.de

MethodPrecursorKey Reagent/ConditionProduct
Photoconversion2-Chloro-2'-deoxyadenosineUV light (254 nm)2'-Deoxyisoguanosine
Photochemical Rearrangement2'-Deoxyadenosine N1-oxideUV light (252 nm)2'-Deoxyisoguanosine

This table summarizes key photochemical synthesis routes for 2'-Deoxyisoguanosine.

Diazotization provides a classic chemical pathway to synthesize isoguanosine (B3425122) and its deoxy-analogs from diaminopurine precursors. rsc.org This method involves the selective deamination of the 2-amino group of a 2,6-diaminopurine (B158960) nucleoside. uni-konstanz.dersc.orgresearchgate.net The reaction is typically carried out using nitrous acid, which is generated in situ from sodium nitrite (B80452) and an acid like acetic acid. rsc.orgresearchgate.net For example, starting with 2-amino-2'-deoxyadenosine, the diazotization selectively converts the 2-amino group to a hydroxyl group, yielding 2'-deoxyisoguanosine. uni-konstanz.de This approach has been successfully applied to synthesize various isoG derivatives. researchgate.net

PrecursorKey ReagentsProductReference
2,6-Diamino-9-β-D-ribofuranosylpurineNitrous Acid9-β-D-ribofuranosyl-isoguanine (Isoguanosine) rsc.org
2-Amino-2'-deoxyadenosineNitrous Acid2'-Deoxyisoguanosine uni-konstanz.de
2,6-Diaminopurine ribosideSodium nitrite, Acetic acidIsoguanosine researchgate.net

This table outlines the synthesis of isoguanosine and its deoxy-analog via diazotization of precursor nucleosides.

The biosynthesis of an unnatural nucleotide represents a significant step toward creating organisms with an expanded genetic alphabet. illinois.eduresearchgate.net Researchers have reported the enzymatic synthesis of 2'-deoxyisoguanosine 5'-monophosphate (dBMP), a key precursor for the isoguanine-isocytosine base pair. illinois.eduresearchgate.netnih.gov This biocatalytic route starts from 2'-deoxyxanthosine (B1596513) 5'-monophosphate (dXMP). illinois.eduresearchgate.net The conversion is catalyzed by two enzymes: the bacteriophage enzyme PurZ and the bacterial enzyme PurB. illinois.eduresearchgate.netnih.gov PurZ, a homolog of adenylosuccinate synthetase (PurA), catalyzes the condensation of dXMP with L-aspartate in a GTP-dependent manner. illinois.edu The resulting intermediate is then converted to dBMP by PurB, which removes the succinyl group. illinois.edu This enzymatic pathway is a critical addition to the toolbox for the de novo biosynthesis of unnatural DNA. illinois.eduresearchgate.net

Diazotization of Precursor Nucleosides

Phosphoramidite (B1245037) Chemistry for Oligonucleotide Synthesis Incorporating 2'-Deoxyisoguanosine

The incorporation of 2'-Deoxyisoguanosine into synthetic DNA strands is primarily achieved using automated solid-phase synthesis, which requires the corresponding phosphoramidite building block. The development of these building blocks and the associated protecting group strategies are crucial for efficient and high-fidelity oligonucleotide synthesis.

The standard strategy for incorporating modified bases into DNA involves converting the nucleoside into a phosphoramidite derivative suitable for automated synthesis. uni-konstanz.de For 2'-deoxyisoguanosine, this involves a multi-step process. First, the nucleobase itself must be appropriately protected (see section 2.2.2). uni-konstanz.deacs.orgglenresearch.com Subsequently, the 5'-hydroxyl group is typically protected with an acid-labile 4,4'-dimethoxytrityl (DMT) group. uni-konstanz.dearkat-usa.org The final step is the phosphitylation of the 3'-hydroxyl group, commonly using 2-cyanoethyl-N,N-diisopropyl chlorophosphoramidite, to yield the final phosphoramidite monomer. arkat-usa.org Both phosphoramidite and H-phosphonate building blocks of 2'-deoxyisoguanosine have been synthesized and used in solid-phase synthesis. bibliotekanauki.plseela.netnih.gov

A critical aspect of synthesizing 2'-deoxyisoguanosine phosphoramidites is the selection of appropriate protecting groups for the nucleobase. acs.orgglenresearch.comseela.netnih.govevitachem.com These groups prevent unwanted side reactions during oligonucleotide synthesis and are removed in the final deprotection step. The isoguanine (B23775) moiety presents two key sites for protection: the 2-oxo group and the exocyclic 6-amino group. glenresearch.combibliotekanauki.pl

The 2-oxo group of isoguanine is more reactive than the 6-oxo group of guanine (B1146940), and its protection is crucial for achieving high coupling efficiencies during phosphoramidite-based synthesis. bibliotekanauki.plseela.net Without protection on the 2-oxo group, coupling efficiency is low. bibliotekanauki.plseela.net The diphenylcarbamoyl (DPC) group is a widely used protecting group for this position. glenresearch.combibliotekanauki.plseela.netnih.gov It is sufficiently stable during the synthetic cycles but can be readily removed under standard ammonium (B1175870) hydroxide (B78521) deprotection conditions. glenresearch.com

The exocyclic amino group must also be protected. Various protecting groups have been employed, including isobutyryl, acetamidine, and diisobutylformamidine. acs.orgglenresearch.comseela.net The choice of protecting group can also serve to stabilize the N-glycosidic bond of 2'-deoxyisoguanosine, which is known to be susceptible to cleavage under the acidic conditions used for DMT removal during synthesis. glenresearch.comseela.net Formamidine protecting groups, for example, have been chosen specifically for their ability to stabilize this bond. glenresearch.com

Protected SiteProtecting GroupRationale / Key Features
2-Oxo GroupDiphenylcarbamoyl (DPC)Prevents side reactions at the reactive 2-oxo position, improving coupling yields. bibliotekanauki.plseela.net Labile to standard ammonium hydroxide deprotection. glenresearch.com
2-Oxo Group4-NitrophenylethylImproves coupling yield but requires an additional, specific deprotection step. glenresearch.combibliotekanauki.pl
6-Amino GroupDiisobutylformamidineProtects the amino function and helps stabilize the acid-labile glycosidic bond. glenresearch.com
6-Amino GroupAcetamidineProtects the amino function. acs.org
6-Amino GroupIsobutyryl (iBu)Protects the amino function. seela.net

This table details the protecting groups commonly used for the 2'-Deoxyisoguanosine nucleobase during phosphoramidite synthesis.

Solid-Phase Synthesis Protocols for 2'-Deoxyisoguanosine-Containing Oligonucleotides

The incorporation of 2'-deoxyisoguanosine into oligonucleotides via solid-phase synthesis presents unique challenges, primarily due to the lability of its N-glycosylic bond under the acidic conditions typically used for detritylation. seela.netcas.cz To circumvent depurination, more stable analogs like 7-deaza-2'-deoxyisoguanosine are often employed. seela.net The synthesis of oligonucleotides containing 2'-deoxyisoguanosine and its analogs is predominantly achieved using phosphoramidite chemistry on automated synthesizers. seela.netacs.orgffame.orgnih.govoup.com

Key to a successful synthesis is the appropriate protection of the reactive functional groups on the 2'-deoxyisoguanosine nucleoside. The 2-oxo group is more reactive than the 6-oxo group of deoxyguanosine and requires protection to prevent side reactions during coupling. bibliotekanauki.pl The diphenylcarbamoyl (dpc) group is a commonly used protecting group for the 2-oxo function. seela.netacs.orgnih.govbibliotekanauki.pl For the exocyclic amino group, various protecting groups have been utilized, including isobutyryl (iBu), dimethylformamidine (dmf), and dibutylaminomethylidene. seela.netffame.orgnih.gov

The phosphoramidite building blocks of the protected 2'-deoxyisoguanosine are then used in standard solid-phase synthesis cycles. acs.orgffame.org Despite the challenges, high coupling efficiencies, often exceeding 97-99%, have been reported for the incorporation of 2'-deoxyisoguanosine and its derivatives. ffame.orgresearchgate.net Following synthesis, the oligonucleotides are cleaved from the solid support and deprotected, typically using aqueous ammonia. acs.org Purification of the final oligonucleotide product is commonly performed using reversed-phase high-performance liquid chromatography (HPLC). acs.org

Protecting GroupFunctionReference
Diphenylcarbamoyl (dpc)2-oxo group protection seela.netacs.orgnih.govbibliotekanauki.pl
Isobutyryl (iBu)Amino group protection seela.net
Dimethylformamidine (dmf)Amino group protection ffame.org
DibutylaminomethylideneAmino group protection nih.gov
4,4'-dimethoxytrityl (DMT)5'-hydroxyl group protection cas.czacs.org

Chemical Functionalization and Derivatization of 2'-Deoxyisoguanosine

The ability to chemically modify 2'-deoxyisoguanosine opens up avenues for creating novel DNA structures and functionalities. These modifications are typically introduced at the nucleobase, providing handles for bioconjugation or altering the base-pairing properties.

Halogenation of 2'-deoxyisoguanosine analogs, particularly at the C7 position of 7-deazaisoguanosine, has been explored to modulate duplex stability. acs.orgnih.gov The introduction of bromo or iodo substituents at the 7-position is achieved through the synthesis of functionalized phosphoramidite building blocks. acs.org These halogenated derivatives can then be incorporated into oligonucleotides using solid-phase synthesis. acs.orgnih.gov

To facilitate the attachment of reporter molecules, such as fluorescent dyes or other probes, clickable side chains can be introduced into 2'-deoxyisoguanosine analogs. acs.orgnih.gov These side chains typically contain terminal alkynes, which can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." acs.orgresearchgate.netnih.gov

The synthesis involves preparing phosphoramidites of 2'-deoxyisoguanosine analogs bearing these clickable linkers. acs.orgnih.gov These building blocks are then incorporated into oligonucleotides during solid-phase synthesis. acs.orgnih.govnih.gov Post-synthesis, the alkyne-modified oligonucleotides can be conjugated to azide-containing molecules, such as pyrene (B120774) azide, to generate fluorescently labeled DNA. acs.orgresearchgate.netnih.gov The position of the clickable side chain is crucial; for instance, functionalization at the 7-position of 8-aza-7-deazaisoguanine is well-tolerated, while modifications at the 8-position of isoguanine can destabilize the DNA duplex. researchgate.netnih.govresearchgate.net

To overcome the inherent instability of the glycosylic bond in 2'-deoxyisoguanosine, analogs with modified purine (B94841) cores have been synthesized. seela.net The most common of these are 7-deazaisoguanosine and 8-aza-7-deazaisoguanosine. acs.orgnih.govnih.govresearchgate.netrsc.org In 7-deazaisoguanosine, the N7 nitrogen of the purine ring is replaced by a carbon atom, which increases the stability of the N-glycosylic bond. seela.net 8-aza-7-deazaisoguanosine is another important analog where the N7 and C8 atoms are replaced. nih.govresearchgate.netresearchgate.netrsc.org

The synthesis of these analogs often starts from appropriately substituted pyrimidine (B1678525) or imidazole (B134444) precursors. rsc.orgseela.net For example, 7-deaza-2'-deoxyisoguanosine can be synthesized and subsequently functionalized with halogens or clickable side chains at the 7-position. acs.orgnih.gov Similarly, 8-aza-7-deazaisoguanosine and its derivatives can be prepared and converted into phosphoramidites for incorporation into oligonucleotides. nih.govresearchgate.netnih.govresearchgate.net These analogs have been shown to form stable base pairs and are valuable tools for expanding the genetic code and developing novel DNA nanostructures. researchgate.netnih.govresearchgate.net

Structural Characterization and Biophysical Studies of 2 Deoxyisoguanosine and Its Conjugates

High-Resolution Crystallographic Analysis

High-resolution crystallographic analysis provides precise details about the three-dimensional structure of molecules in the solid state. This technique is crucial for understanding the atomic arrangement, bond lengths, bond angles, and intermolecular interactions that define the properties of a compound. carleton.edu

Single-crystal X-ray diffraction is a powerful analytical method that yields detailed information on the internal lattice structure of crystalline substances, including unit cell dimensions and the specific positions of atoms. carleton.edu This technique has been applied to derivatives of 2'-deoxyisoguanosine (B9890) (dI) to elucidate their molecular architecture.

In one notable study, the crystal structure of a DNA dodecamer, d(CGC[iG]AATTTGCG), which incorporates 2'-deoxyisoguanosine, was analyzed at a resolution of 1.4 Å. nih.gov This high-resolution analysis provided clear insights into the conformation of the DNA duplex and the interactions of a minor groove binder, Hoechst 33342, with the DNA. nih.gov

Another investigation focused on the single-crystal X-ray structure of 8-ethynyl-2'-deoxyisoguanosine. researchgate.netnih.gov This study was significant as it provided rare structural information on this class of modified nucleosides, which are important for expanding the genetic code. nih.gov The analysis revealed the coexistence of two different tautomeric forms within the same crystal unit cell. researchgate.netnih.gov Similarly, the crystal structure of 7-deaza-2'-deoxyisoguanosine was determined, marking the first solid-state structure of an isoguanine (B23775) 2'-deoxyribonucleoside. seela.net

The conformation of the sugar moiety and the orientation of the nucleobase are key structural features determined by these studies. For instance, in the 8-ethynyl-2'-deoxyisoguanosine derivative, both tautomers were found to have a syn conformation around the glycosylic bond. researchgate.netnih.gov The sugar pucker was identified as a C2'-endo–C3'-exo twist. researchgate.net In contrast, the analysis of 2'-deoxy-2'-fluoroinosine, a related nucleoside, showed two independent molecules in the asymmetric unit with different conformations: one syn and one anti. nih.gov

Crystallographic Data for 2'-Deoxyisoguanosine Derivatives

CompoundResolution (Å)Key Conformational FeaturesReference
d(CGC[iG]AATTTGCG)1.4iG·T base pairs in both Watson-Crick and wobble conformations. nih.gov
8-ethynyl-2'-deoxyisoguanosineNot specifiedsyn conformation; C2'-endo–C3'-exo twist sugar pucker. researchgate.netnih.gov
7-deaza-2'-deoxyisoguanosineNot specifiedN(1)-H/6-NH2/keto tautomer; C(1')-exo sugar conformation. seela.net
2'-deoxy-2'-fluoroinosineNot specifiedTwo independent molecules with syn and anti conformations. nih.gov

2'-Deoxyisoguanosine and its parent base, isoguanine, are known for their propensity to exist in multiple tautomeric forms, including the N1-H, N3-H, and enol forms. nih.govacs.org This tautomerism is a critical factor influencing their base-pairing properties and potential mutagenic effects. nih.gov High-resolution crystal structures have provided direct evidence for the coexistence of these tautomers in the solid state.

A landmark study on a DNA dodecamer containing 2'-deoxyisoguanosine (iG) paired with thymidine (B127349) (T) revealed that iG could adopt different tautomeric forms, leading to both Watson-Crick and wobble base pairs within the same crystal. nih.gov This observation supports the idea that the tautomeric flexibility of iG plays a significant role in its biological function. nih.gov

The crystal structure of 8-ethynyl-2'-deoxyisoguanosine offers a particularly clear example of tautomeric coexistence. researchgate.netnih.gov In the unit cell of this derivative, both the N1-H and N3-H tautomers were found to be present simultaneously. researchgate.netnih.gov This was the first reported X-ray analysis of a nucleoside where two different tautomers coexist in the crystal and form a purine-purine base pair. researchgate.netnih.gov The tautomeric shift from N1 to N3 was identified as the key enabler for the formation of a specific tridentate purine-purine pairing. nih.gov

In contrast, the crystal structure of 7-deaza-2'-deoxyisoguanosine revealed that it predominantly adopts the N(1)-H/6-NH2/keto tautomeric form in the solid state. seela.net This highlights how modifications to the purine (B94841) ring system can influence the favored tautomeric state.

Intramolecular Hydrogen Bonds: These bonds occur within a single molecule. In the crystal of 8-ethynyl-2'-deoxyisoguanosine, the syn conformation is stabilized by an intramolecular hydrogen bond between the N3 or N3-H of the pyrimidine (B1678525) ring and the 5'-OH group of the deoxyribose sugar. researchgate.netnih.gov

Intermolecular Hydrogen Bonds: These bonds form between different molecules and are crucial for building the crystal lattice. The crystal packing of 8-ethynyl-2'-deoxyisoguanosine is controlled by a tridentate purine-purine hydrogen bonding interaction between the coexisting N1-H and N3-H tautomers. researchgate.netnih.gov Additionally, water molecules are often incorporated into the crystal structure, providing further stability to the three-dimensional network by connecting different layers through hydrogen bonds. researchgate.netnih.govresearchgate.net The two tautomers themselves are connected via O3'—H to O3' hydrogen bonds. researchgate.net In the DNA dodecamer containing iG, hydrogen bonds were also observed between the DNA and a bound Hoechst drug molecule. nih.gov

Crystal packing refers to the arrangement of molecules in a crystal lattice, which defines the supramolecular architecture. mdpi.com This arrangement is governed by a combination of intermolecular forces, with hydrogen bonding playing a dominant role. mdpi.commdpi.com

In a broader context, the study of supramolecular chemistry shows that noncovalent interactions like hydrogen bonds and π-π stacking are fundamental to crystal engineering, allowing for the design of specific solid-state architectures. irb.hrelsevier.com The specific arrangement of functional groups in molecules like 2'-deoxyisoguanosine derivatives directs their self-assembly into well-defined patterns, such as sheets or more complex three-dimensional networks. mdpi.com

Intramolecular and Intermolecular Hydrogen Bonding Networks

Solution-State Structural Elucidation

While crystallography provides a static picture of molecular structure in the solid state, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are essential for understanding the dynamic and conformational properties of molecules in solution.

NMR spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of molecules in solution. researcher.life For 2'-deoxyisoguanosine and its derivatives, NMR has been used to characterize their structure, tautomeric equilibria, and interactions within DNA duplexes. nih.govacs.org

In a study of the DNA dodecamer d(CGC[iG]AATTTGCG), NMR spectroscopy was used alongside X-ray crystallography to analyze the structure in solution. nih.gov The NMR data indicated that at low temperatures (2°C), the iG·T base pairs predominantly exist in a wobble conformation. nih.gov However, as the temperature increased, a second duplex form became significantly populated, accounting for about 40% of the population at 40°C. nih.gov This second form is believed to involve the enol tautomer of 2'-deoxyisoguanosine, suggesting that the tautomeric equilibrium is sensitive to temperature. nih.govacs.org

These findings demonstrate that 2'-deoxyisoguanosine has a high propensity to adopt multiple tautomeric forms within a DNA duplex in solution. acs.org The equilibrium can be shifted towards minor tautomers by factors such as increased temperature, which may have implications for DNA replication and mutagenesis. nih.govacs.org Characterization of various derivatives, such as 7-deaza-2'-deoxyisoguanosine, has also been extensively performed using 1H and 13C NMR to confirm their structures and assign chemical shifts. acs.org

NMR Findings for 2'-Deoxyisoguanosine in a DNA Duplex

ConditionPredominant FormMinor Form PopulationPostulated Minor TautomerReference
Low Temperature (2°C)Wobble base pair (keto form)Low- nih.gov
High Temperature (40°C)Wobble base pair (keto form)~40%Enol form nih.gov

Circular Dichroism (CD) Spectroscopy for Helical Structure Assessment

The CD spectrum of canonical B-form DNA is characterized by a positive Cotton effect around 260-280 nm and a negative band around 245 nm. acs.org Alterations to this standard spectrum signal changes in the nucleic acid's structure. For instance, the formation of Z-DNA, a left-handed double helix, results in an inverted spectrum with a negative band near 290 nm and a positive peak around 260 nm. jascoinc.comnih.gov Similarly, G-quadruplex structures exhibit unique CD signatures; parallel G-quadruplexes typically show a positive peak at 260 nm, while antiparallel conformations have a characteristic positive peak at 290 nm and a negative band at 260 nm. jascoinc.com

When a modified nucleoside like a 7-deaza-2'-deoxyisoguanine derivative is introduced into a DNA duplex, the resulting CD spectrum can differ significantly from the canonical B-form. acs.org These spectral changes are attributed to several factors, including:

The intrinsic UV absorption properties of the modified nucleobase, which may differ from the canonical bases. acs.org

Changes in the helicity of the duplex. acs.org

Conformational adjustments in the sugar moiety and around the glycosidic bond. acs.org

By comparing the experimentally measured CD spectrum of a modified duplex with the calculated sum of the spectra of its individual single strands, researchers can identify changes that arise specifically from duplex formation and the structural perturbations introduced by the 2'-deoxyisoguanosine analog. acs.org

Conformational Analysis of the Glycosylic Bond and Sugar Pucker

The N-glycosidic bond (χ) connects the C1' atom of the sugar to the N9 atom of the purine base. x3dna.org Rotation around this bond is sterically hindered, leading to two predominant conformations:

anti: The base is positioned away from the sugar ring. This is the most common conformation found in B-DNA. colostate.edu

syn: The base is positioned over the sugar ring. This conformation is less common for purines in B-DNA but is characteristic of Z-DNA. colostate.edu

The choice between syn and anti conformation is critical, as it dictates the positioning of the base within the helix and its ability to form specific hydrogen bonds. For purines like guanosine (B1672433), the energy difference between the two conformations is relatively small, allowing for conformational flexibility. nih.gov

The sugar pucker describes the non-planar conformation of the deoxyribose ring. nakb.org The five-membered ring "puckers" to relieve steric strain, with two conformations being the most prevalent in DNA:

C2'-endo: The C2' atom of the sugar is displaced out of the plane defined by C1', C4', and O4' on the same side as the C5' atom. This pucker is the hallmark of B-DNA. x3dna.orgcolostate.edu

C3'-endo: The C3' atom is displaced out of the plane on the same side as the C5' atom. This conformation is characteristic of A-DNA and RNA. x3dna.orgresearchgate.net

ParameterDescriptionPredominant Conformations
N-Glycosidic Bond (χ) Torsion angle (O4′-C1′-N9-C4 for purines) defining the orientation of the base relative to the sugar. nakb.organti (base away from sugar), syn (base over sugar). colostate.edu
Sugar Pucker The out-of-plane conformation of the deoxyribose ring.C2'-endo (characteristic of B-DNA), C3'-endo (characteristic of A-DNA). colostate.edu

Spectroscopic Characterization in Aqueous Solution (e.g., UV Absorption and Emission)

The spectroscopic properties of 2'-deoxyisoguanosine (dIsoGuo) in aqueous solution have been characterized to understand its interaction with ultraviolet light. Studies using absorption and emission spectroscopies reveal distinct features that are sensitive to environmental conditions such as pH. rsc.org

In a neutral aqueous phosphate (B84403) buffer solution (pH 7.4), 2'-deoxyisoguanosine exhibits three main absorption bands with maxima at 292 nm, 247 nm, and 206 nm. rsc.org Under more acidic conditions (pH 1.4), these bands show a hypsochromic (blue) shift, with absorption maxima appearing at 284 nm, 235 nm, and 205 nm. rsc.org This pH-dependent shift indicates changes in the protonation state of the molecule.

The fluorescence emission of 2'-deoxyisoguanosine also varies with pH. At pH 7.4, the emission maximum is observed at approximately 350 nm. rsc.org In contrast, at pH 1.4, the emission maximum shifts to 345 nm and displays a noticeable shoulder around 450 nm, suggesting more complex excited-state behavior in the protonated form. rsc.org

Table 3.4.1: UV Absorption and Emission Maxima of 2'-Deoxyisoguanosine in Aqueous Solution Data sourced from a study by the Royal Society of Chemistry. rsc.org

Condition (Aqueous Phosphate Buffer)UV Absorption Maxima (λmax)Fluorescence Emission Maximum (λem)
pH 7.4 292 nm, 247 nm, 206 nm~350 nm
pH 1.4 284 nm, 235 nm, 205 nm345 nm (with shoulder at ~450 nm)

Excited State Dynamics and Photophysical Properties of 2'-Deoxyisoguanosine

The photostability of nucleobases is a critical property, ensuring the integrity of genetic material under UV radiation. rsc.orgnih.gov This stability is largely attributed to the existence of highly efficient, ultrafast deactivation pathways that dissipate absorbed electronic energy without leading to photochemical damage. rsc.org 2'-deoxyisoguanosine, a constitutional isomer of 2'-deoxyguanosine (B1662781), also exhibits remarkable photostability through such mechanisms. nih.gov

Upon absorption of UV radiation, 2'-deoxyisoguanosine (dIsoGuo) rapidly returns to its electronic ground state. nih.govrsc.org Experimental and theoretical studies have shown that the primary relaxation mechanism for dIsoGuo involves the decay of the population from the first electronically excited singlet state (S1(ππ*)) via internal conversion. nih.govresearchgate.net This process is exceptionally fast and occurs through at least two distinct relaxation pathways. rsc.orgnih.gov The decay is characterized by two time constants: one on the order of hundreds of femtoseconds and a second, slightly slower component of less than two picoseconds. rsc.orgnih.gov This rapid internal conversion to the ground state minimizes the lifetime of the reactive excited state, thereby preventing deleterious photochemical reactions. researchgate.net

The high photostability of 2'-deoxyisoguanosine is a direct consequence of the dominance of non-radiative decay pathways in its de-excitation process. nih.govresearchgate.net Following UV excitation, over 99% of the excited state population decays through these non-radiative channels, which involve funneling the energy through conical intersections that efficiently connect the excited state potential energy surface with that of the ground state. nsf.gov The primary mechanism is internal conversion, where the electronic energy is rapidly converted into vibrational energy, which is then dissipated to the surrounding solvent as heat. researchgate.netnih.gov

The lifetimes of these decay processes are extremely short, ensuring that the molecule spends minimal time in a chemically reactive excited state. rsc.orgnih.gov This efficient non-radiative decay makes 2'-deoxyisoguanosine a highly photostable nucleoside in aqueous solution. nih.govrsc.org It has been suggested that the positions of amino and carbonyl substitutions on the purine ring influence these decay pathways, with the C6-amino and C2-carbonyl arrangement in isoguanine derivatives contributing to this efficient deactivation. nih.govrsc.org

Table 3.5.1: Excited State Decay Lifetimes for 2'-Deoxyisoguanosine (dIsoGuo) Lifetimes represent the two relaxation pathways involved in the non-radiative decay from the S1(ππ) state. rsc.orgnih.gov*

CompoundConditionDecay Component 1 (τ1)Decay Component 2 (τ2)
2'-Deoxyisoguanosine (dIsoGuo) Aqueous SolutionHundreds of femtoseconds< 2 picoseconds

Base Pairing Properties and Molecular Recognition Mechanisms

2'-Deoxyisoguanosine's distinct chemical structure, an isomer of the natural 2'-deoxyguanosine (B1662781), allows it to participate in a variety of non-canonical base pairing interactions. bigcontent.io These alternative pairing schemes are fundamental to its application in expanding the genetic alphabet and constructing novel DNA architectures.

Non-Canonical Base Pairing Patterns of 2'-Deoxyisoguanosine (B9890)

Isoguanine-Isocytosine (isoG-isoC) Base Pairs:

The pairing of isoguanine (B23775) with isocytosine (B10225) (isoC) or its more stable derivative, 5-methylisocytosine (B103120) (Me-isoC), represents a cornerstone of expanded genetic systems. nih.govnih.gov This non-natural base pair, first proposed by A. Rich, forms three hydrogen bonds, analogous to the canonical guanine-cytosine (G-C) pair. nih.govjst.go.jp However, the arrangement of hydrogen bond donors and acceptors is distinct, creating what is known as a reverse Watson-Crick base pair. acs.org This unique geometry is crucial for the formation of parallel-stranded DNA.

Studies have demonstrated that the isoG-Me-isoC pair is often more stable than the natural A-T and G-C pairs. nih.govacs.org The enhanced stability is attributed to the specific hydrogen bonding pattern and, in the case of Me-isoC, the stabilizing effect of the 5-methyl group. nih.gov The fidelity of this pairing is high, with PCR amplification showing a fidelity of approximately 96%. nih.gov The functionalization of the isoG-isoC pair has been explored to further modulate its properties. For instance, attaching side chains at specific positions can either stabilize or destabilize the base pair, offering a means to fine-tune DNA constructs. nih.govacs.orgresearchgate.net

Table 1: Comparison of isoG-isoC and Canonical Base Pairs

Base PairNumber of Hydrogen BondsRelative StabilityPairing Type
isoG-isoC3Higher than A-T and G-CNon-Canonical (Reverse Watson-Crick)
G-C3HighCanonical (Watson-Crick)
A-T2Lower than G-CCanonical (Watson-Crick)

Purine-Purine Base Pairs Involving 2'-Deoxyisoguanosine

2'-Deoxyisoguanosine can also form stable base pairs with other purines, a deviation from the standard purine-pyrimidine pairing rule of Watson and Crick. researchgate.netresearchgate.net These purine-purine pairs are a key feature in the construction of certain modified DNA structures.

Pairing with Thymidine (B127349) (T) and Uracil (B121893) (U)

2'-Deoxyisoguanosine can form mismatch pairs with the pyrimidines thymidine (T) and uracil (U). This mispairing is attributed to the existence of a minor tautomeric form of isoG that is complementary to T and U in a Watson-Crick-like geometry. oup.comffame.org In aqueous solutions, this tautomer constitutes about 10% of the isoG population. ffame.org

The stability of the isoG-T mismatch is noteworthy, being the most stable mismatch for deoxyisoguanosine, followed by pairings with G and then C. nih.gov The propensity for isoG to pair with T has been observed in enzymatic incorporation studies, where DNA polymerases can incorporate isoG opposite a T in a template strand. ffame.org The stability of these weak isoG-T pairs can be influenced by functional modifications on the isoguanine base. nih.govacs.orgresearchgate.net

Formation and Stability of Modified Nucleic Acid Duplexes

The unique base-pairing capabilities of 2'-deoxyisoguanosine are instrumental in the formation of nucleic acid duplexes with non-standard orientations, namely parallel-stranded (ps) and antiparallel-stranded (aps) duplexes.

Parallel-Stranded (ps) DNA Duplexes

Parallel-stranded DNA, where both strands run in the same 5' to 3' direction, can be constructed using the reverse Watson-Crick base pairing of isoG with cytosine (C) or its analogs. oup.comrsc.org This orientation is a departure from the antiparallel nature of natural DNA. rsc.org Generally, ps-DNA is less stable than its antiparallel counterpart. oup.com

The incorporation of modified nucleosides, including 2'-deoxyisoguanosine and its derivatives, can enhance the stability of ps-DNA, sometimes to a level comparable to that of aps-DNA. oup.com For instance, the introduction of 7-halogenated derivatives of 8-aza-7-deaza-2'-deoxyisoguanosine has been shown to significantly stabilize both ps- and aps-DNA duplexes. oup.com The stability of ps-duplexes containing isoG-C pairs is notably higher than those with 5-methylisocytosine-guanine pairs. researchgate.net The structure of ps-DNA differs from aps-DNA in that its grooves are of a uniform size. oup.com

Antiparallel-Stranded (aps) DNA Duplexes

In the more conventional antiparallel-stranded DNA, 2'-deoxyisoguanosine and its analogs also exhibit interesting behavior. The stability of aps-duplexes can be significantly influenced by the incorporation of modified isoG derivatives. For example, 7-substituted 8-aza-7-deaza-2'-deoxyisoguanosine analogs have been shown to increase the stability of antiparallel duplexes. oup.com

The base pairing selectivity of isoG in aps-DNA is directed towards isocytosine. oup.com The stability of these duplexes is also affected by the specific analog of isoG used. While 2'-deoxyisoguanosine generally forms more stable duplexes than its 7-deazapurine analog in both parallel and antiparallel orientations, the latter exhibits greater stability of the N-glycosylic bond. oup.com

Impact of 2'-Deoxyisoguanosine Incorporation on Duplex Stability (Thermal Stability/Tm)

The incorporation of 2'-deoxyisoguanosine (d-isoG) into DNA duplexes has a significant and context-dependent impact on their thermal stability, commonly measured by the melting temperature (Tm). The stability of a duplex containing d-isoG is largely influenced by its pairing partner and the surrounding sequence.

When paired with its Watson-Crick complement, 5-methyl-2'-deoxyisocytidine (d-m⁵iC), the resulting d-isoG·d-m⁵iC base pair can be more stable than a natural guanine-cytosine (G-C) pair. For instance, a duplex containing a d-isoG·d-m⁵iC pair showed a melting temperature of 54°C, which was higher than the 50.0°C Tm of an analogous duplex with a G-C pair. seela.net Similarly, studies on duplexes containing the unnatural isoguanine-isocytosine pair have found them to be as stable as a natural G-C Watson-Crick pair. acs.org

The stability is also influenced by modifications to the isoguanine base itself. For example, duplexes containing 8-aza-7-deaza-2'-deoxyisoguanosine show nearly identical base pairing stability to those with the parent 2'-deoxyisoguanosine. oup.com However, introducing functional groups can further modulate stability. A single substitution of a deoxyadenosine-thymine (dA-dT) pair with a 7-deaza-2'-deoxyisoguanosine (c⁷isoGd) paired with 5-methyl-2'-deoxyisocytidine (isoCd) increases the Tm value from 47°C to 53°C. acs.org Further functionalization at the 7-position with halogens or alkynyl groups has a relatively minor additional impact on duplex stability, with Tm changes ranging from -1°C to +3°C. acs.org

The following table summarizes the thermal stability data for DNA duplexes modified with 7-deaza-2'-deoxyisoguanosine derivatives.

Duplex TypeModificationTm (°C)ΔTm (°C) vs. dA-dT
Reference DuplexdA-dT pair47-
Modified Duplexc⁷isoGd-isoCd pair53+6
Modified Duplexc⁷isoGd(Cl)-isoCd pair54+7
Modified Duplexc⁷isoGd(Br)-isoCd pair56+9
Modified Duplexc⁷isoGd(I)-isoCd pair55+8

Data sourced from Bioconjugate Chemistry findings. acs.org

Thermodynamic Parameters of Duplex Formation (ΔG, ΔH, ΔS)

The thermodynamic parameters of duplex formation—Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—provide a deeper understanding of the forces driving the association of strands containing 2'-deoxyisoguanosine. Studies on RNA duplexes have shown that the replacement of G-C pairs with isoguanosine-isocytidine (iG-iC) pairs generally stabilizes the duplex. nih.gov This stabilization is sequence-dependent. nih.gov

For example, in RNA duplexes, the free energy differences (ΔΔG°₃₇) upon iG-iC replacement are minor (less than 0.2 kcal/mol) for 5'-CG-3'/3'-GC-5' and 5'-GG-3'/3'-CC-5' nearest neighbors. nih.gov However, for a 5'-GC-3'/3'-CG-5' nearest neighbor context, each iG-iC substitution contributes a stabilizing free energy of 0.6 kcal/mol at 37°C. nih.gov The pairing of isoguanine with cytosine (iG-C) has been found to be isoenergetic with a natural adenine-uracil (A-U) base pair, suggesting a comparable free energy of formation. acs.orgplos.org

The table below presents thermodynamic data for the formation of RNA duplexes, illustrating the stabilizing effect of iG-iC pairs in a favorable sequence context.

Nearest Neighbor SequenceModificationΔΔG°₃₇ (kcal/mol)
5'-CG-3'/3'-GC-5'G-C to iG-iC< 0.2
5'-GG-3'/3'-CC-5'G-C to iG-iC< 0.2
5'-GC-3'/3'-CG-5'G-C to iG-iC-0.6 per replacement

Data sourced from studies on RNA duplexes. nih.gov

Formation of Higher-Order Nucleic Acid Structures

Tetraplex Formation Involving Consecutive 2'-Deoxyisoguanosine Residues

Oligonucleotides that contain short, consecutive runs of 2'-deoxyisoguanosine have been shown to self-assemble into four-stranded structures, known as tetraplexes. seela.net This property is analogous to the formation of G-quadruplexes by guanine-rich sequences. The formation of an isoguanine-based tetraplex was identified for the oligonucleotide d(T₄isoG₄T₄) using ion-exchange high-performance liquid chromatography (HPLC). seela.nettandfonline.com

The structure of these tetraplexes is based on the formation of isoguanine quartets (iG-quartets), where four isoguanine bases associate in a planar arrangement through hydrogen bonding. seela.net Specifically, the isoguanosine (B3425122) mononucleoside can form a C₄-symmetric tetramer, which is stabilized by an inner ring of hydrogen bonds between the imino NH1 proton and the C2 carbonyl oxygen of an adjacent monomer, and an outer ring of four NH6-N3 hydrogen bonds. researchgate.net The formation and stability of these higher-order structures can be influenced by the presence of specific cations. nih.gov

G-Quadruplex Destabilization by 2'-Deoxyisoguanosine

While d-isoG can form its own tetraplexes, its incorporation into guanine-rich sequences has a pronounced destabilizing effect on G-quadruplex structures. Thermodynamic analyses have demonstrated that substituting a guanosine (B1672433) with an isoguanosine within a G-quadruplex-forming sequence significantly decreases its thermal and thermodynamic stability. plos.orgnih.govsemanticscholar.org

The greatest destabilization occurs when the substitution is made at a position involved in the formation of a G-tetrad, the core structural element of a G-quadruplex. plos.orgsemanticscholar.org This destabilization is attributed to the altered spatial arrangement of hydrogen bond donors and acceptors in isoguanine compared to guanine (B1146940), which disrupts the specific hydrogen bonding network required for G-tetrad formation. nih.gov

The extent of destabilization, measured as the change in Gibbs free energy (ΔΔG°₃₇), is substantial. For example, in the thrombin binding aptamer (TBA), a well-known G-quadruplex, substituting isoguanosine at the terminal G¹ position decreases stability by approximately 3.2–3.3 kcal/mol. semanticscholar.org Substitution within an internal G-quartet at position G¹⁰ can be similarly destabilizing. semanticscholar.org Even when the substitution occurs in a loop region, such as at position G⁸, the G-quadruplex is destabilized, albeit to a lesser extent (ΔΔG°₃₇ of 1.23 to 1.95 kcal/mol). nih.govsemanticscholar.org

Substitution Position in TBARole in G-QuadruplexΔΔG°₃₇ (kcal/mol)
Terminal G-tetrad+3.2 to +3.3
G¹⁰Internal G-tetrad+2.13 to +3.39
G⁸Loop+1.23 to +1.95

Data represents the change in free energy upon substitution of guanosine with isoguanosine in the thrombin binding aptamer (TBA). semanticscholar.org

Molecular Recognition by Enzymatic Machinery

Recognition and Incorporation of 2'-Deoxyisoguanosine Triphosphate by DNA Polymerases

The triphosphate form of 2'-deoxyisoguanosine (d-isoGTP) can be recognized and utilized as a substrate by various DNA polymerases, although with differing efficiencies and specificities. The ability of a polymerase to incorporate d-isoGTP is a critical factor in the potential use of the d-isoG:d-isoC pair in expanded genetic systems.

Studies have shown that HIV-1 reverse transcriptase (RT) is particularly adept at this incorporation. HIV-1 RT incorporates d-isoGTP opposite a thymidine (T) in a DNA template or a uracil (U) in an RNA template with significant efficiency. ffame.orgnih.gov In contrast, mammalian DNA polymerases are less efficient. Eukaryotic DNA polymerase α incorporates d-isoGTP opposite T about 10 times less efficiently than HIV-1 RT. ffame.orgnih.gov Calf DNA polymerase ε, another mammalian polymerase, is an even poorer catalyst for this reaction. ffame.org

The fidelity of incorporation can be influenced by modifications to the isoguanine base. For example, when Taq DNA polymerase was used in PCR, the fidelity-per-round with 2'-deoxyisoguanosine triphosphate was approximately 86%. researchgate.net This fidelity increased to about 92% when the triphosphate of 7-deaza-2'-deoxyisoguanosine was used, suggesting that modifications in the minor groove can improve the accuracy of polymerase incorporation. researchgate.net The enzymatic incorporation of d-isoGTP opposite its complementary base, 5-methylisocytidine (B595430), has also been characterized, which is a key step for the development of an artificial genetic alphabet. researchgate.net

DNA PolymeraseTemplate BaseRelative Incorporation Efficiency of d-isoGTP
HIV-1 Reverse TranscriptaseThymidine (DNA) / Uracil (RNA)High
Eukaryotic DNA Polymerase αThymidine (DNA)Low (~10x less than HIV-1 RT)
Calf DNA Polymerase εThymidine (DNA)Very Low

Relative efficiencies are based on comparative studies between polymerases. ffame.orgnih.gov

Polymerase Fidelity and Mispairing Properties of 2'-Deoxyisoguanosine

The fidelity of DNA replication and repair relies heavily on the precise action of DNA polymerases, which select and incorporate the correct nucleoside triphosphates opposite a template strand. neb.comneb.com The introduction of a non-canonical nucleoside like 2'-deoxyisoguanosine (iso-dG) challenges this high-fidelity process due to its unique hydrogen bonding pattern and, most significantly, its tautomeric ambiguity. biosearchtech.comrsc.orgseela.net

Research has shown that various DNA and RNA polymerases can recognize and incorporate 2'-deoxyisoguanosine triphosphate (d-isoGTP). The Klenow fragment of E. coli DNA polymerase I, avian myeloblastosis virus (AMV) reverse transcriptase, and T7 RNA polymerase are all capable of incorporating iso-dG opposite its intended partner, 5-methylisocytidine (iso-dC), in a template-directed manner. researchgate.netwestheimerinstitute.orgffame.org However, a significant issue with fidelity arises as several of these polymerases also misincorporate iso-dG opposite a thymine (B56734) (T) residue in the template strand. researchgate.netffame.org This mispairing is attributed to the existence of a minor tautomeric form of isoguanine that is complementary to thymine, supporting the "rare tautomer" hypothesis of substitution mutagenesis. rsc.orgresearchgate.netffame.org High-resolution crystal structure analysis has confirmed that 2'-deoxyisoguanosine can adopt multiple tautomeric forms to create stable base pairs with thymidine. rsc.org

The fidelity of incorporation is highly dependent on the specific polymerase. While some polymerases exhibit this promiscuity, T4 DNA polymerase does not incorporate iso-dG opposite iso-dC at all. researchgate.netffame.org In the context of retroviruses, HIV-1 reverse transcriptase (RT) incorporates d-isoGTP opposite thymidine (T) in a DNA template and opposite uracil (U) in an RNA template with approximately 10-fold greater efficiency than the eukaryotic DNA polymerase α. ffame.orgnih.gov Conversely, mammalian DNA polymerase ε, an enzyme involved in DNA repair and replication, is a very poor catalyst for the incorporation of d-isoGTP. ffame.org

Efforts to improve the fidelity of this unnatural base pair have led to chemical modifications. For instance, substituting the isoguanine base with 7-deazaisoguanine, which alters the potential for tautomerization, was shown to increase the fidelity-per-round of PCR amplification with Taq DNA polymerase from approximately 86% to 92%. researchgate.net This finding underscores the central role of tautomerism in the mispairing properties of 2'-deoxyisoguanosine. researchgate.net

The following table summarizes the observed interactions between various polymerases and 2'-deoxyisoguanosine.

PolymeraseIncorporates opposite iso-dC?Mispairs opposite T/U?Reference(s)
Klenow Fragment (DNA Pol I) YesYes (T) researchgate.net, ffame.org
T7 RNA Polymerase YesYes (T) researchgate.netffame.org
AMV Reverse Transcriptase YesYes (T) researchgate.net, ffame.org
T4 DNA Polymerase NoN/A researchgate.net, ffame.org
HIV-1 Reverse Transcriptase Not specifiedYes (T and U) ffame.org, nih.gov
DNA Polymerase α (eukaryotic) Not specifiedYes (Less efficient than HIV-1 RT) ffame.org, nih.gov
DNA Polymerase ε (calf) Poor incorporationPoor incorporation ffame.org
Taq DNA Polymerase Not specifiedYes (T) researchgate.net

Interactions with DNA Repair Enzymes (e.g., MTH1-like proteins in the context of related oxidized purines)

The interaction of 2'-deoxyisoguanosine with DNA repair pathways is primarily understood through its relationship with oxidative DNA damage. 2'-deoxyisoguanosine is a stable tautomer of 2-hydroxy-2'-deoxyadenosine (2-OH-dA), an oxidized purine (B94841) derivative formed when reactive oxygen species (ROS) damage deoxyadenosine (B7792050). researchgate.netoup.com The cell possesses sophisticated mechanisms to prevent the incorporation of such damaged nucleotides into the genome and to remove them if they are incorporated.

A key enzyme in this protective process is the human MutT homologue 1 (MTH1), also known as NUDT1. researchgate.netaacrjournals.org MTH1 is a nucleotide pool sanitization enzyme that hydrolyzes oxidized purine nucleoside triphosphates, preventing their misincorporation into DNA during replication. aacrjournals.orgnih.govfrontiersin.org The triphosphate of 2'-deoxyisoguanosine's tautomer, 2-hydroxy-dATP (2-OH-dATP), is a prominent substrate for MTH1. oup.comresearchgate.netebi.ac.uk Kinetic studies have revealed that MTH1 hydrolyzes several oxidized purine nucleotides, including 8-oxo-dGTP, 8-oxo-dATP, and 2-OH-dATP. oup.comnih.gov Notably, 2-OH-dATP is considered the best substrate for MTH1 among these, being hydrolyzed with a higher affinity than even the well-known mutagenic substrate 8-oxo-dGTP. oup.com By converting 2-OH-dATP into its monophosphate form, MTH1 effectively removes it from the pool of available DNA precursors, thereby preventing mutations. nih.govebi.ac.uk The protective role of MTH1 is critical, as MTH1-null cells show high susceptibility to cell death induced by oxidative stress. nih.gov

Should sanitization of the nucleotide pool fail, a second line of defense exists. If 2-hydroxyadenine (the base of iso-dG/2-OH-dA) becomes incorporated into the DNA strand, it is recognized and targeted by the base excision repair (BER) pathway. oup.comnih.gov Specifically, the human DNA glycosylase known as MYH protein (MutY Homolog) can recognize 2-hydroxyadenine within the DNA duplex and excise it. oup.com The MTH1 and MYH enzymes thus cooperate to inhibit mutations arising from oxidative damage; MTH1 acts on the precursor nucleotides, while MYH acts on the incorporated base. nih.govdiva-portal.org

Applications of 2 Deoxyisoguanosine in Nucleic Acid Chemistry and Synthetic Biology

Expansion of the Genetic Information System

A central goal in synthetic biology is to expand the genetic code beyond the four canonical bases (adenine, guanine (B1146940), cytosine, and thymine). igem.orgnih.gov This expansion promises to increase the information density of DNA and enable the site-specific incorporation of novel functionalities into nucleic acids. nih.govresearchgate.net 2'-Deoxyisoguanosine (B9890) has been a key player in these efforts.

Design and Development of Expanded Genetic Alphabets

2'-Deoxyisoguanosine (dGiso) and its pairing partner, 5-methyl-2'-deoxyisocytidine (dCiso), form a stable, non-canonical base pair that is orthogonal to the standard Watson-Crick pairs (A-T and G-C). nih.govacs.org This orthogonality is crucial for creating an expanded genetic alphabet, as it prevents cross-pairing with the natural bases. The dGiso-dCiso pair exhibits a donor-donor-acceptor hydrogen bonding pattern, distinct from the patterns of natural base pairs. researchgate.net

Researchers have successfully synthesized the 5'-triphosphates of 2'-deoxyisoguanosine and 2'-deoxy-5-methylisocytidine, demonstrating their suitability as substrates for DNA polymerases. westheimerinstitute.org Various DNA and RNA polymerases have been shown to catalyze the template-directed incorporation of this unnatural base pair into both DNA and RNA. westheimerinstitute.org This enzymatic incorporation is a critical step towards the in vivo replication and transcription of a six-letter genetic alphabet.

To improve the fidelity of replication, analogs of 2'-deoxyisoguanosine have been developed. For instance, replacing the N-7 nitrogen with a CH group to create 7-deaza-2'-deoxyisoguanosine was shown to reduce tautomeric ambiguity, which can lead to mispairing with thymine (B56734). researchgate.net Polymerase chain reaction (PCR) experiments revealed that 7-deazaisoguanine had a higher replication fidelity (around 92%) compared to isoguanine (B23775) (around 86%). researchgate.net These findings underscore the importance of fine-tuning the chemical structure of unnatural bases to achieve efficient and accurate replication within an expanded genetic system. researchgate.net

The development of these expanded genetic alphabets has practical applications, such as in diagnostic assays where the use of unnatural base pairs can reduce background noise and improve signal specificity. nih.gov

Construction of Hybrid DNAs with Non-Canonical Base Pairs

Beyond simply expanding the alphabet, 2'-deoxyisoguanosine has been instrumental in constructing hybrid DNA molecules that contain both canonical Watson-Crick base pairs and non-canonical purine-purine or inverse Watson-Crick base pairs. acs.orgnih.gov These novel DNA structures offer new possibilities for DNA nanotechnology and molecular recognition. researchgate.netnih.gov

Oligonucleotides have been synthesized containing 2'-deoxyisoguanosine, which can form stable base pairs with other purines like 2'-deoxyguanosine (B1662781) or its analog, 5-aza-7-deaza-2'-deoxyguanosine. researchgate.netnih.gov The stability of these purine-purine base pairs can be modulated by the sequence context and the introduction of chemical modifications. For example, a growing number of consecutive 5-aza-7-deazaguanine-isoguanine pairs leads to a strong, stepwise stabilization of the DNA duplex. nih.gov

Furthermore, 7-deaza-2'-deoxyisoguanosine has been used to create stable inverse Watson-Crick base pairs with 5-methyl-2'-deoxyisocytidine. acs.orgresearcher.life These hybrid duplexes can be functionalized with various chemical groups, such as halogens or clickable side chains, at the 7-position of the 7-deazapurine base. acs.orgnih.gov This allows for the site-specific attachment of molecules like fluorescent dyes (e.g., pyrene) to the DNA, creating new tools for studying DNA structure and function. acs.orgnih.gov

The construction of these hybrid DNAs demonstrates the versatility of 2'-deoxyisoguanosine and its analogs in creating novel nucleic acid architectures with tailored properties. acs.orgnih.gov These structures are not only of fundamental interest for understanding DNA molecular recognition but also hold promise for applications in bioconjugation and the development of new nanomaterials. researchgate.net

Probing Nucleic Acid Structure and Function

The unique properties of 2'-deoxyisoguanosine make it a valuable tool for investigating the complex interactions between DNA and proteins, as well as the cellular mechanisms responsible for maintaining genome integrity. lookchem.com

Investigation of DNA-Protein Interactions

Understanding how proteins recognize and bind to specific DNA sequences is fundamental to molecular biology. The incorporation of 2'-deoxyisoguanosine and its analogs into DNA can be used to probe these interactions. lookchem.com For instance, the modification of the major groove of DNA through the incorporation of 7-deazapurine nucleotides can be used to study how proteins interact with this part of the double helix. researchgate.net

Techniques such as the electrophoretic mobility shift assay (EMSA) can be employed to study how the presence of a non-canonical base like 2'-deoxyisoguanosine in a DNA probe affects the binding of a specific protein. thermofisher.com Changes in the mobility of the DNA-protein complex can provide insights into the affinity and specificity of the interaction. thermofisher.com Furthermore, single-molecule techniques like atomic force microscopy (AFM) and fluorescence microscopy can be used to visualize and manipulate individual DNA molecules containing these modified bases, allowing for a detailed investigation of the structural changes induced by protein binding. bmbreports.orgnih.govbruker-nano.jp

Study of DNA Repair Mechanisms

2'-Deoxyisoguanosine is not only a tool for synthetic biology but is also relevant to the study of DNA damage and repair, as it can be formed in DNA through the oxidation of 2'-deoxyadenosine. acs.org The presence of such a lesion in the genome can disrupt normal cellular processes and must be corrected by DNA repair pathways. nih.govnobelprize.org

The primary pathway for removing oxidized DNA bases is base excision repair (BER). nih.gov The BER process is initiated by a DNA glycosylase that recognizes and removes the damaged base. nih.govnobelprize.org By incorporating 2'-deoxyisoguanosine into a DNA substrate, researchers can study the specificity and efficiency of various DNA glycosylases in recognizing and excising this particular type of damage. lookchem.com

Furthermore, some bulky DNA lesions are repaired by the nucleotide excision repair (NER) pathway. nih.gov While typically associated with damage induced by UV light, NER can also act on certain types of oxidative damage. nih.gov Studying how the cellular repair machinery processes DNA containing 2'-deoxyisoguanosine can provide valuable insights into the substrate specificities and mechanisms of both the BER and NER pathways. lookchem.comnih.gov

Development of Nucleic Acid-Based Molecular Tools and Probes

The ability to functionalize 2'-deoxyisoguanosine and its analogs has led to the development of a variety of molecular tools and probes for nucleic acid research. nih.gov For example, 7-deaza-2'-deoxyisoguanosine can be modified with clickable side chains, which serve as handles for attaching other molecules through highly efficient click chemistry reactions. acs.orgnih.gov

This has been demonstrated by the attachment of pyrene (B120774), a fluorescent molecule, to oligonucleotides containing 7-deaza-2'-deoxyisoguanosine. acs.orgnih.gov The fluorescence properties of these pyrene-conjugated probes can be sensitive to their local environment, such as whether they are part of a single or double-stranded DNA, or if they are bound to a protein. acs.org This allows for the design of fluorescent probes that can report on DNA hybridization, protein binding, or other molecular events. nih.gov

In addition to fluorescent probes, the incorporation of modified nucleosides like 2'-deoxyisoguanosine can enhance the properties of nucleic acid-based diagnostics and therapeutics. lookchem.commetkinenchemistry.com For instance, the use of unnatural base pairs in diagnostic assays can improve their sensitivity and specificity. nih.gov In the realm of therapeutics, modified oligonucleotides can exhibit increased stability against nuclease degradation, making them more effective as antisense agents or aptamers. metkinenchemistry.comnih.gov

The development of these molecular tools and probes highlights the practical impact of research into non-canonical nucleosides like 2'-deoxyisoguanosine, providing the scientific community with new ways to study and manipulate nucleic acids. nih.govmdpi.com

Research into Mutation Mechanisms and DNA Damage

The study of 2'-Deoxyisoguanosine (dI) provides significant insights into the fundamental processes of DNA mutation and damage. As a non-canonical nucleoside, its formation within cellular DNA and its subsequent behavior during replication are of great interest to researchers investigating the molecular basis of mutagenesis. Its structural similarity to natural purines, combined with altered hydrogen bonding capabilities, makes it a key subject in understanding how DNA lesions can lead to heritable changes in the genetic code.

Formation from Oxidatively Damaged DNA

2'-Deoxyisoguanosine is not a standard component of nucleic acids; instead, it is recognized as a product of oxidative damage to DNA. acs.org The primary precursor for its formation in DNA is the oxidation of deoxyadenosine (B7792050) (dA) residues. acs.org Reactive oxygen species (ROS), which are generated during normal cellular metabolism or through exposure to exogenous agents, can attack the purine (B94841) bases within the DNA helix. Specifically, treatment of DNA with systems that generate reactive oxygen, such as the Fenton-type reaction, has been shown to produce isoguanine, the nucleobase component of 2'-Deoxyisoguanosine. acs.orgnih.gov This process converts a standard adenine (B156593) base into a damaged lesion, 2-hydroxyadenine (an alternative name for isoguanine), which can disrupt the normal structure and function of DNA. researchgate.net

Role in Modulating Mutagenic Potential (e.g., transition/transversion mutations)

The presence of 2'-Deoxyisoguanosine in a DNA template is known to be mutagenic. acs.orgnih.govresearchgate.net Its mutagenic potential stems from its ambiguous base-pairing properties. The isoguanine base can exist in different tautomeric forms, allowing it to pair with more than one of the canonical bases. acs.orgnih.gov Research has shown that during DNA replication, thymidine (B127349) (T) can be incorporated opposite a 2'-Deoxyisoguanosine residue. acs.orgnih.gov This mispairing can occur through both Watson-Crick and wobble base-pairing conformations. acs.orgnih.gov The facile incorporation of thymine opposite isoguanine can lead to a stable iG-T pair, which if not repaired, will result in a mutation in the subsequent round of replication. acs.org

When the triphosphate form of 2'-Deoxyisoguanosine, 2-hydroxy-2'-deoxyadenosine 5'-triphosphate (2-OH-dATP or iso-dGTP), is present in the cellular nucleotide pool, it can be incorporated by DNA polymerases, leading to mutations. ebi.ac.uk Studies have demonstrated that the incorporation of this analog induces both transition and transversion mutations. ebi.ac.uk A transition is a point mutation that exchanges a purine for another purine (A ↔ G) or a pyrimidine (B1678525) for another pyrimidine (C ↔ T). mun.ca A transversion is the exchange of a purine for a pyrimidine, or vice versa. wikipedia.org The mutagenic nucleotide analog 2-OH-dATP has been shown to cause A:T → G:C transitions and G:C → T:A transversions, among others. ebi.ac.uk

Detailed Research Findings on the Mutagenic Potential of 2'-Deoxyisoguanosine Analogs

The following table summarizes the types of mutations induced by the triphosphate form of 2'-Deoxyisoguanosine, as observed in PCR-based studies.

Mutagenic AnalogPrimary Mutation TypeSpecific Mutations Induced
2-Hydroxy-dATP (iso-dGTP)Transition & TransversionA:T → G:C (Transition) ebi.ac.ukjenabioscience.com
G:C → A:T (Transition) ebi.ac.uk
A:T → C:G (Transversion) ebi.ac.ukjenabioscience.com
G:C → T:A (Transversion) ebi.ac.uk

Self Assembly and Supramolecular Chemistry of 2 Deoxyisoguanosine

Formation of Hydrogels by 2'-Deoxyisoguanosine (B9890) and its Derivatives

2'-Deoxyisoguanosine and its derivatives are notable for their capacity to form hydrogels, which are three-dimensional networks of cross-linked polymer chains that can absorb and retain large amounts of water. nih.gov These hydrogels are formed through the self-assembly of the nucleoside monomers into fibrous structures that entangle to create a stable gel matrix. researchgate.net

The formation of these hydrogels is a hallmark of the supramolecular polymerization of 2'-deoxyisoguanosine. Unlike its canonical counterpart, 2'-deoxyguanosine (B1662781), which also forms gels, 2'-deoxyisoguanosine-based hydrogels exhibit exceptional long-term stability, in some cases lasting for several months. nih.govresearchgate.net This enhanced stability is a key feature that makes them attractive for various applications.

Research has shown that derivatives of 2'-deoxyisoguanosine, such as 8-aza-2'-deoxyisoguanosine, also form stable hydrogels. nih.gov These derivatives can introduce new properties, such as intrinsic fluorescence, to the hydrogel network. nih.gov The gelation process is typically induced by the presence of alkali metal ions, which template the formation of the supramolecular assemblies. nih.govresearchgate.net

The table below summarizes the gelation properties of 2'-deoxyisoguanosine and a key derivative:

CompoundGelationKey Features
2'-DeoxyisoguanosineForms stable hydrogels in the presence of alkali metal ions. nih.govresearchgate.netExhibits excellent long-term stability compared to 2'-deoxyguanosine gels. researchgate.net
8-Aza-2'-deoxyisoguanosineForms a stable, fluorescent hydrogel. nih.govPossesses higher thermal stability and a lower minimum gelation concentration than 2'-deoxyisoguanosine. nih.gov

Formation of Nucleoside Nanotubes

In addition to hydrogels, derivatives of 2'-deoxyisoguanosine have been observed to form other well-defined nanostructures, such as nanotubes. Specifically, the related nucleoside, 8-aza-2'-deoxyguanosine, which does not form a hydrogel, has been shown to assemble into nanotube-like structures in the solid state. nih.gov This highlights how subtle changes in the molecular structure can lead to vastly different supramolecular architectures.

While the primary focus of research on 2'-deoxyisoguanosine itself has been on hydrogel formation, the propensity of its close structural analogs to form nanotubes suggests that with appropriate modifications, 2'-deoxyisoguanosine could also be directed to form such tubular structures. The formation of these nanotubes is driven by the same non-covalent interactions that govern hydrogel formation, namely hydrogen bonding and π-π stacking interactions between the nucleobases.

Factors Influencing Supramolecular Assembly (e.g., pH, concentration, structural modifications)

The self-assembly of 2'-deoxyisoguanosine and its derivatives into supramolecular structures is a highly sensitive process influenced by several key factors:

pH: The pH of the solution plays a critical role in the stability and formation of these assemblies. biorxiv.org For instance, the fluorescence of hydrogels formed by 8-aza-2'-deoxyisoguanosine is pH-dependent, indicating that changes in protonation state affect the supramolecular structure. nih.govresearchgate.net The stability of isoguanosine (B3425122) gels has been observed over a broad pH range, from 3 to 10. nih.govresearchgate.net

Concentration: The concentration of the nucleoside is a crucial parameter for gel formation. A minimum gelation concentration (MGC) is required for the fibrous network to form and create a stable hydrogel. For example, 8-aza-2'-deoxyisoguanosine has a lower MGC (0.3 mg/100 µL) compared to 2'-deoxyisoguanosine (0.7 mg/100 µL), indicating its higher efficiency in forming a gel network. nih.gov

Structural Modifications: Alterations to the chemical structure of 2'-deoxyisoguanosine have a profound impact on its self-assembly behavior.

Base Modifications: Introducing a nitrogen atom at the 8-position to create 8-aza-2'-deoxyisoguanosine enhances the stability of the resulting hydrogel and imparts fluorescence. nih.gov Conversely, the related 8-aza-2'-deoxyguanosine assembles into nanotubes instead of a hydrogel. nih.gov

Sugar Modifications: Changes to the sugar moiety, such as in 2'-deoxy-2'-fluoroisoguanosine, also lead to the formation of stable hydrogels. researchgate.net

Lipophilic Groups: Attaching bulky, lipophilic groups can prevent the typical ribbon-like structures and instead promote the formation of discrete, well-defined architectures.

Metal Ions: Alkali metal ions are often essential for templating the formation of the supramolecular structures. nih.govresearchgate.net The stability of the resulting gels can be dependent on the specific cation used (e.g., Li+, Na+, K+, Rb+, Cs+). researchgate.net For instance, 8-aza-2'-deoxyisoguanosine hydrogel fluorescence responds to the addition of different alkali metal ions. nih.gov

Fluorescent Properties of Self-Assembled Structures

A particularly interesting aspect of the supramolecular chemistry of 2'-deoxyisoguanosine derivatives is the emergence of fluorescence upon self-assembly. While 2'-deoxyisoguanosine itself is not intrinsically fluorescent, certain modifications can introduce this property.

The most notable example is the hydrogel formed by 8-aza-2'-deoxyisoguanosine, which is the first reported guanosine-type gel to exhibit intrinsic fluorescence. nih.gov This fluorescence is not static and responds to external stimuli, making it a "smart" material. The fluorescence intensity of the 8-aza-2'-deoxyisoguanosine hydrogel is affected by:

pH changes nih.govresearchgate.net

The presence of different alkali metal ions nih.gov

Temperature nih.gov

UV irradiation nih.gov

Furthermore, the introduction of fluorescent moieties, such as pyrene (B120774), through clickable side chains attached to the 7-position of 7-deaza-2'-deoxyisoguanosine, allows for the creation of fluorescently labeled DNA constructs. nih.gov The fluorescence intensity of these pyrene conjugates can vary depending on their local environment within the DNA duplex, providing a tool to probe nucleic acid structure and interactions. nih.gov Research on other fluorescent nucleoside derivatives has also shown that self-assembly into supramolecular structures can significantly modulate their emission properties. researchgate.net

The table below details the fluorescence characteristics of a key 2'-deoxyisoguanosine derivative.

CompoundFluorescenceStimuli-Responsive Behavior
8-Aza-2'-deoxyisoguanosineExhibits intrinsic fluorescence in its hydrogel state. nih.govFluorescence is sensitive to pH, metal ions, temperature, and UV irradiation. nih.govresearchgate.net

Future Directions and Emerging Research Areas

Advanced Synthetic Routes for Complex 2'-Deoxyisoguanosine (B9890) Derivatives

The synthesis of 2'-deoxyisoguanosine and its derivatives has evolved significantly, moving beyond early methods to more versatile and scalable routes. Initial syntheses often involved the deamination of 2,6-diaminopurine (B158960) deoxynucleoside or photochemical reactions, which could be limited in scale and adaptability. ffame.org More recent strategies focus on creating synthons that allow for the introduction of diverse functional groups, crucial for expanding the applications of 2'-deoxyisoguanosine.

A key challenge in synthesizing oligonucleotides containing 2'-deoxyisoguanosine is the protection of the 2-oxo group to prevent unwanted side reactions during solid-phase synthesis. uni-konstanz.deseela.net Researchers have developed various protecting groups, such as the diphenylcarbamoyl (dpc) residue, to address this issue. seela.net

Current research emphasizes the development of advanced synthetic routes for complex derivatives. For instance, methods have been established for creating N-6 alkylated 2'-deoxyisoguanosine derivatives, which are valuable for designing novel oligonucleotide catalysts. ffame.org One approach involves the conversion of 3',5'-O-bis-tert-butyldimethylsilyl-2'-deoxyguanosine into a 6-O-aryl-2'-deoxyxanthosine synthon, which can then be used to produce 2'-deoxyisoguanosine analogs with functionalized side chains. ffame.org

Furthermore, the synthesis of 7-deaza-2'-deoxyisoguanosine and its functionalized analogs represents a significant advancement. acs.orgnih.gov These derivatives, where the N-7 nitrogen is replaced by a carbon atom, can be functionalized with halogens or clickable side chains, allowing for their incorporation into DNA and subsequent modification with moieties like fluorescent pyrenes. nih.govnih.gov The synthesis of the corresponding phosphoramidites is a critical step for their use in automated DNA synthesis. acs.orgnih.govnih.govoup.com

Table 1: Synthetic Routes for 2'-Deoxyisoguanosine and its Derivatives

Starting Material Key Intermediates/Reagents Product Reference
2'-Deoxyguanosine (B1662781) 2-Amino-2'-deoxyadenosine, Diazotization 2'-Deoxyisoguanosine uni-konstanz.de
2'-Deoxyadenosine m-Chloroperoxybenzoic acid (mCPBA), UV irradiation (252 nm) Protected 2'-deoxyisoguanosine derivative uni-konstanz.de
3',5'-O-bis-tert-butyldimethylsilyl-2'-deoxyguanosine 6-O-aryl-2'-deoxyxanthosine N-6 alkylated 2'-deoxyisoguanosine analog ffame.org
7-Deaza-2'-deoxyisoguanosine Diphenylcarbamoyl chloride (dpc-Cl) Protected 7-deaza-2'-deoxyisoguanosine for solid-phase synthesis seela.net

Computational Modeling and Theoretical Studies of 2'-Deoxyisoguanosine Interactions

Computational modeling and theoretical studies are indispensable tools for understanding the unique properties of 2'-deoxyisoguanosine and its interactions. These methods provide insights into base pairing stability, tautomeric equilibria, and the structural implications of incorporating this non-canonical nucleoside into nucleic acid structures.

Ab initio calculations have been instrumental in interpreting thermodynamic data from duplex denaturation studies. acs.orgkeio.ac.jp These calculations have helped to explain the remarkable stability of the isoC/isoG base pair, which is comparable to the natural C/G Watson-Crick pair. acs.orgkeio.ac.jp Furthermore, theoretical studies suggest that 2'-deoxyisoguanosine can adopt an alternative tautomeric form, an imino-oxo tautomer, which could account for the unexpected stability of a C/isoG pair. acs.orgkeio.ac.jp

First-principles quantum mechanical methods, such as density functional theory (DFT), have been employed to predict the ionization and tautomeric equilibria of isoguanine (B23775) in both the gas phase and aqueous solution. nih.gov These studies have revealed that in an aqueous environment, the N1H and N3H neutral tautomeric forms are roughly equally populated. nih.gov This tautomeric flexibility is a key factor influencing its base-pairing behavior.

Computational tools are also being used to study more complex systems, such as DNA with purine-purine base pairs involving 2'-deoxyisoguanosine derivatives. researchgate.net The successful application of these computational methods to these novel molecular recognition systems helps to validate their predictive power and aids in the design of new DNA constructs with potential applications in materials science and synthetic biology. researchgate.net The integration of various computational methodologies, including all-atom and coarse-grained molecular dynamics simulations, is proving powerful in studying complex biomolecular systems. frontiersin.org

Integration of 2'-Deoxyisoguanosine into Novel Bio-Nanotechnological Constructs

The unique properties of 2'-deoxyisoguanosine make it an attractive building block for novel bio-nanotechnological constructs. Its ability to form stable, non-natural base pairs and to self-assemble into supramolecular structures opens up new avenues in DNA nanotechnology and materials science.

The orthogonal base pairing of 2'-deoxyisoguanosine with 5-methylisocytosine (B103120) (MeisoC) has been leveraged in various technological applications. nih.gov This non-natural pair has been used to reduce background signals in diagnostic nucleic acid hybridization assays and as a component of real-time quantitative PCR assays. nih.gov

Researchers are actively exploring the incorporation of functionalized 2'-deoxyisoguanosine derivatives into DNA to create new materials. For example, oligonucleotides containing 7-deaza-2'-deoxyisoguanosine with clickable side chains can be post-synthetically modified with fluorescent molecules like pyrene (B120774). nih.govnih.gov These fluorescently labeled DNA constructs have potential applications in diagnostics and as probes for studying nucleic acid structure and dynamics.

Furthermore, 2'-deoxyisoguanosine and its analogs are being used to construct DNA with unusual architectures, such as parallel-stranded duplexes and purine-purine base pairs. acs.orgresearchgate.net These novel DNA structures could serve as scaffolds for the precise arrangement of functional molecules, leading to the development of new nanomaterials and molecular devices. The self-assembly of isoguanosine (B3425122) derivatives into supramolecular structures like tetramers and hydrogels also presents opportunities for creating new biomaterials with tunable properties. researchgate.netresearchgate.net For instance, β-D-8-aza-2'-deoxyisoguanosine has been shown to form a stable, fluorescent hydrogel that responds to external stimuli such as pH and temperature. researchgate.net

Exploration of 2'-Deoxyisoguanosine's Role in Prebiotic Chemistry and Origin of Life Hypotheses

The study of 2'-deoxyisoguanosine and its isomer, isoguanine, has implications for understanding the chemical origins of life. The "RNA world" hypothesis posits that RNA, with its ability to both store genetic information and catalyze reactions, was the central molecule of early life. khanacademy.orgnih.gov However, the prebiotic synthesis of the canonical nucleobases and their selective incorporation into nucleic acids remains a significant challenge.

The photostability of nucleobases is considered a crucial property for survival under the harsh ultraviolet radiation conditions of the prebiotic Earth. nih.gov Studies on the excited-state dynamics of 2'-deoxyisoguanosine have shown that it efficiently dissipates excess electronic energy through ultrafast internal conversion, making it highly photostable. nih.gov This property suggests that isoguanine or similar purine (B94841) derivatives could have been present in the prebiotic environment.

Some origin of life hypotheses propose that alternative genetic systems may have preceded the current DNA-RNA-protein world. acs.org The ability of isoguanine to form stable base pairs, including with itself, has led to speculation about its potential role in a primordial genetic system. Crick, for example, suggested that a genetic system incorporating only adenine (B156593) and hypoxanthine (B114508) might have been a precursor to the modern genetic code. acs.org The exploration of all-purine nucleic acids containing isoguanine contributes to our understanding of the structural possibilities for primordial genetic polymers. acs.org

The discovery of plausible prebiotic synthetic pathways to DNA and RNA building blocks is a key area of research. cam.ac.uknih.gov While direct prebiotic routes to 2'-deoxyisoguanosine are still being investigated, the study of how non-canonical nucleosides could have formed and been incorporated into early genetic polymers provides valuable insights into the potential diversity of prebiotic chemistry and the emergence of self-replicating systems. researchgate.net

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2’-deoxyisoguanosine (iGd), and how do they influence nucleoside purity and downstream applications?

  • Methodological Answer : iGd is synthesized via glycosylation of halogenated purine precursors. For example, 2,6-dichloropurine is glycosylated using the Hoffer sugar, yielding regioisomers (N9/N7) that are separated chromatographically after amination . Fluorinated derivatives (e.g., 7-fluoro-iGd) are prepared using Selectfluor to enhance stability and modulate tautomer equilibria, critical for duplex design . Solid-phase synthesis with protected phosphoramidites (e.g., 2-allyloxy derivatives) enables oligonucleotide incorporation, but post-synthetic deprotection (e.g., Noyori conditions) is required to avoid side reactions .

Q. How does tautomerism of iGd contribute to ambiguous base pairing and mutagenesis in DNA replication?

  • Methodological Answer : iGd exists as keto and enol tautomers, leading to divergent base-pairing modes. High-resolution X-ray crystallography (1.4 Å) reveals iGd pairs with thymidine (T) via Watson-Crick (keto form) or wobble (enol form) conformations . NMR studies show temperature-dependent equilibria: at 37°C, ~40% enol tautomer population facilitates T misincorporation, explaining mutagenesis in oxidative DNA damage contexts . Quantum-chemical models attribute this to a low tautomeric equilibrium constant (KTAUT ≈ 10) favoring enol forms .

Q. What methodologies are employed to characterize iGd’s tautomeric forms in solution and solid states?

  • Methodological Answer :

  • X-ray crystallography : Resolves tautomer-dependent hydrogen-bonding patterns (e.g., Hoechst 33342 minor-groove binding stabilizes specific iGd-T conformations) .
  • Variable-temperature NMR : Tracks slow exchange between tautomers (e.g., chemical shift changes at C2/C6 positions) .
  • UV spectroscopy : Monitors tautomer ratios via λmax shifts (e.g., 315 nm for lactam vs. 337 nm for lactim forms in dioxane/water mixtures) .
  • Molecular dynamics (MD) : Tools like PTRAJ/CPPTRAJ analyze trajectory data to model tautomer populations under physiological conditions .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions between crystallographic and solution-phase data on iGd base pairing?

  • Methodological Answer : Contradictions arise from context-dependent environments (e.g., crystal packing forces vs. solution dynamics). To reconcile:

  • Perform temperature-controlled crystallography (e.g., 2°C vs. 37°C) to mimic physiological conditions .
  • Use thermal denaturation assays (Tm measurements) with iGd-containing duplexes to correlate tautomer populations with stability .
  • Combine solid-state NMR and MD simulations to compare hydrogen-bonding geometries in crystals vs. solution .

Q. What strategies improve the fidelity of iGd incorporation into oligonucleotides for expanded genetic systems?

  • Methodological Answer :

  • Enzymatic synthesis : Use engineered polymerases (e.g., Klenow fragment) with optimized buffer conditions (e.g., Mn²⁺) to enhance isoG:isoC pairing .
  • Chemical protection : Employ 5-methylisocytidine (isoC) analogs (e.g., C-glycosides) to prevent alkaline deamination during solid-phase synthesis .
  • Orthogonal base pairs : Pair iGd with isoC or 5-methylisoC to reduce cross-talk with natural bases in diagnostic assays (e.g., bDNA technology) .

Q. How do fluorinated derivatives of iGd affect duplex stability and tautomer equilibria compared to non-fluorinated analogs?

  • Methodological Answer : Fluorination at C7 (e.g., 7-fluoro-iGd) increases electronegativity, stabilizing the keto tautomer and favoring Watson-Crick pairing. This reduces mismatch rates (e.g., T misincorporation) by shifting KTAUT to ~100 . Tm studies show fluorinated iGd:isoC pairs exhibit higher stability (ΔTm +5°C) than non-fluorinated pairs, making them suitable for high-fidelity genetic alphabet expansion .

Data Contradictions and Analysis

Q. Why do polymerases exhibit divergent specificity for iGd incorporation (e.g., Klenow vs. T4 DNA polymerase)?

  • Analysis : Structural studies suggest active-site steric constraints (e.g., T4 polymerase lacks flexibility to accommodate enol tautomers). Activity assays show Klenow fragment incorporates isoG opposite isoC with 90% fidelity, while T4 polymerase stalls due to minor-groove clashes . Solution: Use pre-steady-state kinetics to measure dNTP incorporation rates and identify polymerase-specific bottlenecks .

Experimental Design Considerations

Q. What controls are essential when studying iGd’s mutagenic potential in cellular systems?

  • Guidelines :

  • Include 8-hydroxy-dG as a positive control for oxidative damage .
  • Use LC-MS/MS to quantify iGd adducts and rule out repair enzyme interference .
  • Perform Sanger sequencing of replicated DNA to map mutation hotspots (e.g., A→T transversions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.